molecular formula C13H19NO2 B14900515 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide

Cat. No.: B14900515
M. Wt: 221.29 g/mol
InChI Key: GOQOOOLHLYKMGW-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetamide, featuring a methoxy group and a p-tolyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide typically involves the reaction of p-tolylpropylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium hydride or Grignard reagents can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(1-(p-tolyl)propyl)acetamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(1-naphthyl)acetamide
  • 2-Methoxy-N-(1-phenyl)acetamide
  • 2-Methoxy-N-(1-benzyl)acetamide

Uniqueness

2-Methoxy-N-(1-(p-tolyl)propyl)acetamide is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-methoxy-N-[1-(4-methylphenyl)propyl]acetamide

InChI

InChI=1S/C13H19NO2/c1-4-12(14-13(15)9-16-3)11-7-5-10(2)6-8-11/h5-8,12H,4,9H2,1-3H3,(H,14,15)

InChI Key

GOQOOOLHLYKMGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)COC

Origin of Product

United States

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